Isoniazid, also known as isonicotinic acid hydrazide, is a potent antibiotic primarily used in the treatment of tuberculosis. It acts by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall in Mycobacterium tuberculosis. This compound is often administered in combination with other antitubercular agents such as rifampicin and pyrazinamide to enhance therapeutic efficacy and prevent the development of drug resistance. Isoniazid is typically taken orally but can also be administered intramuscularly or intravenously depending on clinical requirements .
Furthermore, isoniazid can participate in condensation reactions with carbohydrates, resulting in derivatives that exhibit varying levels of antibacterial activity against Mycobacterium species .
Isoniazid exhibits strong bactericidal activity against Mycobacterium tuberculosis and is effective against other atypical mycobacteria such as Mycobacterium avium and Mycobacterium kansasii. Its mechanism of action involves the inhibition of the enzyme InhA, which is crucial for the biosynthesis of mycolic acids in the bacterial cell wall . Additionally, isoniazid has shown potential anti-inflammatory properties and may influence immune responses, making it a compound of interest beyond its primary use in tuberculosis treatment.
The synthesis of isoniazid can be achieved through several methods:
Additionally, novel derivatives have been synthesized by linking isoniazid to various functional groups through hydrazone linkages, expanding its chemical diversity and potential applications .
Isoniazid's primary application remains in the treatment of tuberculosis. It is also employed in preventive therapy for individuals at high risk of developing tuberculosis. Beyond its antibacterial properties, research into its derivatives suggests potential uses in treating other bacterial infections and possibly modulating immune responses due to its anti-inflammatory effects .
Studies have indicated that isoniazid interacts with various biological systems, influencing both bacterial metabolism and host immune responses. The compound's metabolism involves hepatic enzymes such as cytochrome P450 2C19 and 3A4, which play a role in drug interactions and individual variability in drug response due to genetic polymorphisms. This variability can affect therapeutic outcomes and necessitates careful monitoring during treatment .
Several compounds exhibit structural or functional similarities to isoniazid. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Rifampicin | Antibiotic targeting RNA polymerase | Broad-spectrum activity against various bacteria |
Pyrazinamide | Prodrug converted to an active form within macrophages | Effective against dormant Mycobacterium tuberculosis |
Ethambutol | Inhibits cell wall synthesis by targeting arabinogalactan | Less potent than isoniazid but reduces resistance |
Clofazimine | Phenazine dye with anti-mycobacterial properties | Also used for leprosy treatment |
Isoniazid's uniqueness lies in its specific mechanism targeting mycolic acid synthesis, making it particularly effective against Mycobacterium tuberculosis compared to other antibiotics that may target different cellular processes.
X-ray crystallography represents the most definitive method for determining the three-dimensional atomic structure of crystalline materials [1] [2]. For INH-13, systematic crystallographic analysis would provide comprehensive structural information including precise bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice.
The compound INH-13 (Chemical Abstract Service number 1016971-82-6) possesses the systematic name N-(5-((7-(2-hydroxy-3-(piperidin-1-yl)propoxy)-6-methoxyquinazolin-4-yl)amino)pyrimidin-2-yl)benzamide, with a molecular formula of C₂₈H₃₁N₇O₄ and molecular weight of 529.60 g/mol [3]. Given its complex quinazoline-pyrimidine-benzamide framework, crystallographic analysis would reveal the conformational preferences of these interconnected aromatic systems.
The crystallographic unit cell parameters for INH-13 would be expected to reflect the molecular packing arrangements typical of multi-ring heterocyclic compounds. The quinazoline core, being a fused benzene-pyrimidine system, would likely adopt a planar configuration, while the piperidine ring would exist in a chair conformation [4] [5]. The hydroxyl group at the propoxy side chain would participate in intermolecular hydrogen bonding patterns, significantly influencing the crystal packing density and stability.
Crystallographic Parameter | Expected Range | Structural Significance |
---|---|---|
Space Group | P21/c or P-1 | Typical for heterocyclic compounds |
Unit Cell Volume | 2200-2800 ų | Consistent with molecular size |
Z-value | 4 | Standard for organic compounds |
Density | 1.35-1.45 g/cm³ | Typical for nitrogen-rich heterocycles |
The molecular geometry would be characterized by the coplanarity of the quinazoline and pyrimidine rings, with the benzamide group potentially adopting a twisted conformation to minimize steric interactions. The propoxy linker would provide conformational flexibility, allowing optimization of intermolecular interactions within the crystal lattice [6] [7].
Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of nuclei within organic molecules [8] [9]. For INH-13, both proton (¹H) and carbon-13 (¹³C) NMR would yield characteristic spectral patterns reflecting the compound's complex aromatic and aliphatic structural features.
The ¹H NMR spectrum of INH-13 would display distinct resonance patterns corresponding to different proton environments within the molecule. The quinazoline protons would appear in the aromatic region (7.0-8.5 ppm), with specific chemical shifts reflecting the electron-withdrawing effects of the nitrogen atoms in the heterocyclic system [10].
The pyrimidine protons would resonate at approximately 8.5-9.0 ppm, appearing downfield due to the highly electronegative nitrogen environment. The benzamide aromatic protons would exhibit characteristic multipicity patterns in the 7.2-8.2 ppm region, with meta-coupling constants of approximately 7-8 Hz [11] [12].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Quinazoline H-2 | 8.7-8.9 | singlet | 1H |
Quinazoline H-5,8 | 7.4-7.8 | multiplet | 2H |
Pyrimidine H-4,6 | 8.4-8.6 | doublet | 2H |
Benzamide Aromatic | 7.2-8.2 | multiplet | 5H |
Methoxy Group | 3.8-4.0 | singlet | 3H |
Piperidine CH₂ | 2.4-2.8 | multiplet | 4H |
The aliphatic protons would appear in the upfield region, with the piperidine ring protons exhibiting characteristic chemical shifts around 1.6-2.8 ppm [13] [14]. The propoxy chain would display a complex multiplet pattern reflecting the influence of the adjacent hydroxyl group and ether linkage.
The ¹³C NMR spectrum would provide detailed information about the carbon skeleton of INH-13 [15] [9]. The aromatic carbons would appear in the 110-160 ppm region, with the quinazoline carbons showing characteristic downfield shifts due to the electron-withdrawing nitrogen atoms.
The carbonyl carbon of the benzamide group would resonate at approximately 165-170 ppm, typical for amide functionalities [6]. The methoxy carbon would appear around 55-56 ppm, while the piperidine ring carbons would exhibit signals in the 25-50 ppm range, reflecting their aliphatic character [16].
Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Amide C=O | 165-170 | singlet | Carbonyl carbon |
Quinazoline C-2 | 155-160 | singlet | Heterocyclic carbon |
Aromatic C-H | 125-135 | singlet | Aromatic carbons |
Quaternary Aromatic | 140-155 | singlet | Substituted aromatic |
Methoxy | 55-56 | singlet | OCH₃ |
Piperidine | 25-50 | singlet | Aliphatic carbons |
Mass spectrometry provides valuable information about molecular structure through characteristic fragmentation patterns [17] [18]. For INH-13, electron impact ionization would generate a molecular ion peak at m/z 529, corresponding to the molecular weight of the compound.
The fragmentation pattern would reflect the preferential cleavage of specific bonds within the molecular structure. The most stable fragments would correspond to the quinazoline and pyrimidine ring systems, which would resist fragmentation due to their aromatic stability [19] [20].
The initial fragmentation of INH-13 would likely occur through cleavage of the propoxy side chain, generating a base peak at m/z 456 corresponding to loss of the piperidine-containing fragment (M-73). This fragmentation would be favored due to the relative weakness of the ether linkage compared to the aromatic C-N bonds [21].
Secondary fragmentation would involve loss of the methoxy group (M-31), producing a fragment at m/z 498. The benzamide portion might be eliminated through cleavage of the amide bond, generating a fragment at m/z 408 (M-121) [22].
Fragment Ion | m/z Value | Proposed Structure | Relative Intensity |
---|---|---|---|
[M]⁺- | 529 | Molecular ion | 15-25% |
[M-31]⁺ | 498 | Loss of methoxy | 30-40% |
[M-73]⁺ | 456 | Loss of piperidine fragment | 80-100% (base peak) |
[M-121]⁺ | 408 | Loss of benzamide | 45-55% |
[M-149]⁺ | 380 | Loss of propoxy chain | 25-35% |
Further fragmentation would generate characteristic ions corresponding to the individual ring systems. The quinazoline fragment would appear at m/z 146, while the pyrimidine-benzamide fragment would produce ions at m/z 254. The piperidine ring itself would contribute a fragment at m/z 84 [23] [24].
The hydroxyl group in the propoxy chain would facilitate McLafferty rearrangement processes, leading to the formation of stable even-electron ions. This rearrangement would be particularly favored in the case of the hydroxyl-bearing carbon, leading to characteristic neutral losses of water (M-18) and formaldehyde (M-30) [25].
The overall fragmentation pattern would be consistent with the proposed structure of INH-13, with the relative intensities of fragment ions reflecting the stability of the various molecular fragments. The presence of multiple nitrogen-containing heterocycles would result in a complex fragmentation pattern, requiring careful interpretation to confirm the structural assignment [26] [27].